1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea
Description
This compound features a 1H-indole core substituted at the N1 position with a 4-fluorobenzyl group and at the C2 position with a methyl group. The C3 position of the indole is linked via a sulfonylethyl chain to a 3-phenylurea moiety.
Properties
IUPAC Name |
1-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3O3S/c1-18-24(33(31,32)16-15-27-25(30)28-21-7-3-2-4-8-21)22-9-5-6-10-23(22)29(18)17-19-11-13-20(26)14-12-19/h2-14H,15-17H2,1H3,(H2,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLBNQCHNLAAFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)S(=O)(=O)CCNC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea is a derivative of phenyl urea, which has garnered attention in medicinal chemistry due to its potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 plays a crucial role in tryptophan metabolism and is a significant target for cancer immunotherapy. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy in preclinical studies.
Synthesis and Structure
The synthesis of This compound involves the modification of a phenyl urea scaffold with an indole moiety. The presence of the 4-fluorobenzyl group enhances its pharmacological properties by increasing lipophilicity and potentially improving binding affinity to target enzymes.
This compound acts primarily as an IDO1 inhibitor. The inhibition of IDO1 leads to increased levels of tryptophan and reduced production of kynurenine, which can enhance T-cell responses against tumors. The binding affinity and inhibitory potency are critical parameters that determine its effectiveness as an anti-cancer agent.
In Vitro Studies
In vitro assays have demonstrated that derivatives of phenyl urea, including the target compound, exhibit varying degrees of IDO1 inhibition. The biological evaluation typically involves measuring the half-maximal inhibitory concentration (IC50). For example, related compounds have shown IC50 values ranging from 0.1 μM to 0.6 μM against IDO1, indicating potent inhibitory effects .
In Vivo Studies
In vivo studies using xenograft models have provided insights into the anti-tumor efficacy of these compounds. For instance, a related phenyl urea derivative exhibited significant tumor growth inhibition (TGI) when administered at doses of 15 mg/kg and 30 mg/kg daily . These findings suggest that This compound may have similar therapeutic potential.
Case Studies
Several case studies have been documented regarding the use of phenyl urea derivatives in cancer treatment:
- Study on Compound i12 : This compound was synthesized as part of a series targeting IDO1. It demonstrated an IC50 value of 0.7 nM and showed promising results in reducing tumor size in mouse models .
- Efficacy in Combination Therapy : Research indicates that combining IDO1 inhibitors with other immunotherapeutics can enhance overall efficacy against tumors. For example, co-administration with checkpoint inhibitors has been explored to synergistically improve immune responses .
Table 1: Inhibitory Activity of Related Compounds
| Compound | Structure | IC50 (µM) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| i12 | i12 | 0.7 | 40.5 at 15 mg/kg |
| i24 | i24 | 0.5 | TBD |
| Control | - | - | - |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing indole and urea functionalities can exhibit anticancer properties. For instance, studies have shown that derivatives of indole can inhibit the growth of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of indole-based urea compounds against breast cancer cell lines. The results demonstrated that certain analogs exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting that 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea could be a promising candidate for further development in cancer therapy .
Antimicrobial Properties
The indole scaffold is also recognized for its antimicrobial activity. Compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains.
Case Study:
In vitro studies have shown that certain indole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial membrane integrity .
Neurological Applications
Indole derivatives are being investigated for their potential neuroprotective effects. Research suggests that compounds similar to this compound may modulate neurotransmitter systems or exhibit antioxidant properties.
Case Study:
A recent study indicated that a related compound improved cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation in neural tissues .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the indole or urea moieties can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Substituting different groups on the phenyl ring | Alters potency against specific cancer cell lines |
| Varying the sulfonamide group | Impacts solubility and bioavailability |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Core
(a) 1-(3-Chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
- Key Difference : The terminal urea group is attached to a 3-chlorophenyl ring instead of a phenyl group.
- Implications : The electron-withdrawing chlorine atom may enhance lipophilicity and alter binding affinity compared to the unsubstituted phenyl group in the target compound .
(b) N-(2-(1-(3-fluorobenzyl)-2-methyl-1H-indol-3-yl)ethyl)acetamide
- Key Difference : Replaces the sulfonylethyl-urea-phenyl chain with an ethyl-acetamide group.
Modifications to the Linker and Terminal Groups
(a) 1-(2-Fluorobenzyl)-1-[2-(4-morpholinyl)ethyl]-3-phenylurea
- Key Difference : The indole core is replaced with a morpholinyl-ethyl linker, and the fluorobenzyl group is at the 2-position instead of 3.
(b) 1-(2,5-Dimethylphenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea
Heterocyclic Core Replacements
(a) ADB-FUBINACA and AMB-FUBINACA
- Key Difference: These synthetic cannabinoids replace the indole with an indazole core and feature a carboxamide group instead of urea.
- Implications : The indazole-carboxamide structure enhances CB1 receptor binding affinity, suggesting that the target compound’s indole-urea system may prioritize different biological targets .
Structural and Functional Implications
Table 1: Comparative Analysis of Key Features
| Compound Name | Core Structure | Substituent Position | Linker Type | Terminal Group | Potential Pharmacological Impact |
|---|---|---|---|---|---|
| Target Compound | Indole | 4-Fluorobenzyl (N1) | Sulfonylethyl | Phenylurea | High polarity, receptor antagonism |
| 1-(3-Chlorophenyl)-3-(sulfonylethyl)urea | Indole | 4-Fluorobenzyl (N1) | Sulfonylethyl | 3-Chlorophenyl | Enhanced lipophilicity, altered affinity |
| N-(ethyl)acetamide analog | Indole | 3-Fluorobenzyl (N1) | Ethyl | Acetamide | Reduced hydrogen bonding, lower potency |
| Thiourea derivative | Indole | None | Ethyl | Thiourea | Improved stability, weaker H-bonding |
| ADB-FUBINACA | Indazole | 4-Fluorobenzyl (N1) | Carboxamide | Aminoamide | High CB1 receptor affinity |
Research Findings and Hypotheses
- Fluorine Substitution: The 4-fluorobenzyl group in the target compound likely improves metabolic stability and binding interactions compared to non-fluorinated analogs, as seen in synthetic cannabinoids .
- Sulfonyl vs.
- Urea vs. Thiourea : The urea group’s hydrogen-bonding capacity could enhance target engagement in enzyme inhibition, contrasting with thiourea’s metabolic resilience .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea?
- Methodological Answer : Synthesis optimization requires careful control of reaction temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., DMF for solubility vs. THF for inertness), and stoichiometric ratios of intermediates. For example, sulfonylation steps often require anhydrous conditions to prevent hydrolysis. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is essential to achieve ≥95% purity. Reaction progress should be monitored by TLC or HPLC .
Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be employed to confirm the molecular structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for diagnostic groups:
- Indole protons (δ 7.1–7.8 ppm), sulfonyl group (downfield shift due to electron-withdrawing effect), and urea NH signals (broad peaks, δ 8–10 ppm).
- Fluorine-coupled splitting in aromatic protons (4-fluorobenzyl group).
- MS : High-resolution ESI-MS can confirm the molecular ion [M+H]+ with exact mass matching the theoretical value (e.g., C25H23FN3O3S, calc. 480.1432). Fragmentation patterns (e.g., loss of SO2 or fluorobenzyl group) provide structural validation .
Advanced Research Questions
Q. What computational strategies are recommended to study the conformational flexibility and target interactions of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (e.g., TIP3P water) to explore rotameric states of the sulfonyl-ethyl linker and urea moiety.
- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to predict binding affinities with hypothesized targets (e.g., kinases or GPCRs). Key interactions include hydrogen bonding via urea and π-stacking with the indole ring.
- QM/MM Calculations : Assess electronic effects of the 4-fluorobenzyl group on binding energetics .
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the sulfonyl and urea groups?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (SHELXT for solution, SHELXL for refinement) provides definitive bond lengths/angles. Key steps:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
- Refinement : Apply anisotropic displacement parameters for non-H atoms. Validate with R1 < 5% and wR2 < 10%.
- Contradiction Handling : Discrepancies between computational and experimental geometries (e.g., urea torsion angles) may arise from crystal packing forces, requiring Hirshfeld surface analysis .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Analog Synthesis : Replace the 4-fluorobenzyl group with chloro-, methyl-, or methoxy-substituted benzyl groups to assess electronic effects.
- Biological Assays : Test inhibition of enzymatic targets (e.g., IC50 determination via fluorescence-based assays) and correlate with substituent Hammett σ values.
- Data Interpretation : Use multivariate regression to link logP, polar surface area, and steric parameters (e.g., Taft Es) with activity trends. For example, fluorinated analogs often show enhanced metabolic stability but may reduce solubility .
Q. How should researchers address contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Model Validation : Compare in vitro (e.g., HEK293 cells) vs. in vivo (rodent) results to identify species-specific metabolism or off-target effects.
- Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify unintended protein binders.
- Dose-Response Reconciliation : Re-evaluate EC50/IC50 curves under standardized conditions (e.g., serum-free media) to minimize matrix effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
